molecular formula C18H12F2N2O2S B2471944 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-63-9

2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2471944
CAS No.: 868674-63-9
M. Wt: 358.36
InChI Key: RETRNVQCJDIRCG-UZYVYHOESA-N
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Description

2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a structurally complex benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. The benzamide moiety is substituted with 2,6-difluoro groups, while the benzothiazole ring incorporates a 4-methoxy group and a propargyl (prop-2-yn-1-yl) substituent. The (2Z) configuration indicates the geometry of the imine double bond within the benzothiazol-2-ylidene system. The propargyl group may confer additional reactivity or steric effects, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O2S/c1-3-10-22-16-13(24-2)8-5-9-14(16)25-18(22)21-17(23)15-11(19)6-4-7-12(15)20/h1,4-9H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRNVQCJDIRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzothiazole ring or the alkyne group, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alkanes, reduced benzothiazole derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its fluorine content, it can be used in the development of fluorescent probes for imaging applications.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and benzothiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy and prop-2-yn-1-yl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on core frameworks, substituent effects, and functional group contributions.

Core Structure Variations

Compound Core Structure Key Features
Target Compound 2,3-Dihydro-1,3-benzothiazole Aromatic benzothiazole with an imine bond (Z-configuration)
B5 (N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide) Dihydroindenyl Non-aromatic indene scaffold with fused cyclohexene ring
Compounds 7–9 () 1,2,4-Triazole Triazole heterocycle with tautomeric thione/thiol forms
  • Electronic Effects : The benzothiazole core in the target compound is more electron-deficient compared to the dihydroindenyl system in B5 due to the sulfur and nitrogen atoms. This could enhance interactions with electron-rich biological targets.

Substituent Effects

Compound Substituents on Benzamide/Heterocycle Functional Groups
Target Compound 2,6-Difluoro (benzamide); 4-methoxy, propargyl (benzothiazole) Fluoro (EWG), methoxy (EDG), alkyne
B5 () 4-Fluoro (benzamide) Fluoro (EWG)
Compounds 7–9 () 2,4-Difluorophenyl (triazole); 4-X-phenylsulfonyl (X = H, Cl, Br) Fluoro (EWG), sulfonyl (strong EWG)
  • Methoxy vs. Sulfonyl : The 4-methoxy group on the benzothiazole (target) is electron-donating, contrasting with the sulfonyl groups in compounds 7–9, which are strongly electron-withdrawing. This difference may influence solubility and receptor binding .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound B5 () Compounds 7–9 ()
Core Heterocycle Benzothiazole Dihydroindenyl 1,2,4-Triazole
Key Substituents 2,6-Difluoro, 4-methoxy, propargyl 4-Fluoro 2,4-Difluorophenyl, sulfonyl
Tautomerism None None Thione-thiol equilibrium
Dominant Electronic Effect Moderate EWG (fluoro), EDG (methoxy) Moderate EWG (fluoro) Strong EWG (sulfonyl)

Table 2: Spectral Signatures

Compound IR Bands (cm⁻¹) 1H-NMR Features
Target Compound ~1665 (C=O), ~1250 (C-F) Aromatic protons (δ 6.5–8.0), propargyl CH (δ 2.5–3.0)
B5 ~1680 (C=O), ~1220 (C-F) Dihydroindenyl CH2 (δ 3.0–3.5)
Compounds 7–9 1247–1255 (C=S), no C=O Triazole CH (δ 8.0–8.5), sulfonyl aromatic protons

Biological Activity

The compound 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel derivative in the class of benzothiazole compounds. Benzothiazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16F2N2O2S\text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{S}

This structure features a benzamide core with difluoromethyl and methoxy substituents, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that compounds with similar structural motifs significantly inhibited cell growth (IC50 values ranging from 10 to 30 µM) .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against a range of bacteria and fungi.

Research Findings:
In vitro tests demonstrated that This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cancer cell proliferation.
  • Induction of Oxidative Stress : The presence of fluorine atoms in the structure enhances the electron-withdrawing ability, potentially leading to increased oxidative stress in target cells.
  • Interference with Cell Signaling Pathways : Compounds like this one may disrupt critical signaling pathways such as the MAPK/ERK pathway involved in cell growth and differentiation.

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa25 µM
AnticancerMCF720 µM
AntibacterialStaphylococcus aureus15 µg/mL
AntibacterialEscherichia coli20 µg/mL

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